molecular formula C3H4N2S B2762158 3-Methyl-1,2,5-thiadiazole CAS No. 5728-06-3

3-Methyl-1,2,5-thiadiazole

Cat. No. B2762158
CAS RN: 5728-06-3
M. Wt: 100.14
InChI Key: WCUMFMHNYNLLBE-UHFFFAOYSA-N
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Description

3-Methyl-1,2,5-thiadiazole is a chemical compound characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . It is typically colorless and has a faint, distinctive odor .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1,2,5-thiadiazole is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The molecular weight is 100.14 .


Chemical Reactions Analysis

Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . They react with electrophiles at the nitrogen atoms, forming N-substituted derivatives .


Physical And Chemical Properties Analysis

In general, thiadiazoles are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole molecules, which are similar to 3-Methyl-1,2,5-thiadiazole, have been synthesized and studied for their antibacterial activity . These molecules have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .

DNA Binding

The same 1,3,4-Thiadiazole molecules have also been investigated for their interaction with calf thymus-DNA (CT-DNA) using UV-vis spectroscopic methods . This suggests potential applications in the field of biochemistry and molecular biology .

Construction of Functional Molecular Materials

1,2,5-Thiadiazole 1,1-dioxides have been used in the construction of functional molecular materials . They have been studied for their structure, properties, reactivity, and potential use in chemistry and material sciences .

Synthesis of Pharmaceutical Compounds

3-Methyl-1,2,4-thiadiazole-5 has been used as a key intermediate in the synthesis of pharmaceutical compounds, especially fezolinetant and deuterated fezolinetant .

Analgesic and Anti-inflammatory Activities

The thiadiazole core is found in a wide range of drugs, including analgesic and anti-inflammatory agents . This suggests that 3-Methyl-1,2,5-thiadiazole could potentially have similar applications.

Agricultural Applications

1,2,3-Thiadiazoles have been claimed to have beneficial agricultural applications . They exhibit wide spectrum biological activities, such as antiviral, herbicidal, antiamoebic, and insecticidal activities .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities .

properties

IUPAC Name

3-methyl-1,2,5-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c1-3-2-4-6-5-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUMFMHNYNLLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2,5-thiadiazole

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